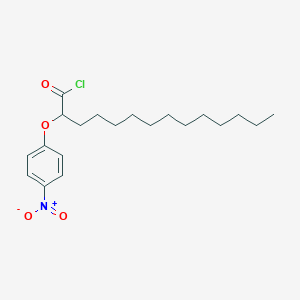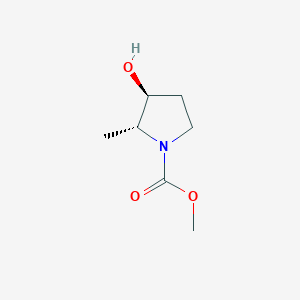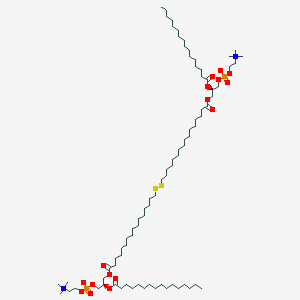
1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine), also known as DTTC, is a synthetic phospholipid that has been widely used in scientific research. DTTC is a unique molecule that has a variety of applications in different fields of study, including biochemistry, biophysics, and pharmacology.
Mecanismo De Acción
1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) is a phospholipid that is similar in structure to natural phospholipids found in biological membranes. It is believed to interact with lipid bilayers in a similar way to natural phospholipids. 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) has been shown to increase the fluidity of lipid bilayers, which can have an impact on the function of membrane proteins.
Efectos Bioquímicos Y Fisiológicos
1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the stability of lipid bilayers and to alter the function of membrane proteins. 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) has several advantages for lab experiments. It is a synthetic molecule that can be easily produced in large quantities. It is also a fluorescent molecule that can be easily detected and tracked in biological systems. However, 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) has some limitations for lab experiments. It is a synthetic molecule that may not accurately reflect the behavior of natural phospholipids found in biological membranes. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) in scientific research. One area of research is the development of new fluorescent probes that can be used to study lipid bilayers. Another area of research is the use of 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) in the development of new drugs that target lipid bilayers. 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) may also be useful in the development of new diagnostic tools for the detection of lipid-related diseases. Overall, 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) is a versatile molecule that has a variety of applications in different fields of study. Its unique properties make it an important tool for the study of biological membranes.
Métodos De Síntesis
1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) is synthesized by a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of hexadecanoic acid, which is then reacted with glycerol to form hexadecanoylglycerol. The second step involves the reaction of hexadecanoylglycerol with phosphorus oxychloride to form hexadecanoylphosphoryl chloride. The third step involves the reaction of hexadecanoylphosphoryl chloride with 2-aminoethyl disulfide to form hexadecanoyl-2-aminoethyl disulfide. The final step involves the reaction of hexadecanoyl-2-aminoethyl disulfide with 1,2-bis(hexadecanoyl-sn-glycero-3-phosphocholine) to form 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine).
Aplicaciones Científicas De Investigación
1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) has been used extensively in scientific research to study the behavior of phospholipids in biological membranes. 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) is a fluorescent molecule that can be used to probe the structure and dynamics of lipid bilayers. It has been used to study the effects of temperature, pressure, and other environmental factors on lipid bilayers. 1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) has also been used to study the interactions between lipids and proteins in biological membranes.
Propiedades
Número CAS |
115868-53-6 |
|---|---|
Nombre del producto |
1-(17,18-Dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) |
Fórmula molecular |
C80H158N2O16P2S2 |
Peso molecular |
1530.2 g/mol |
Nombre IUPAC |
[(2R)-2-hexadecanoyloxy-3-[16-[[16-[(2R)-2-hexadecanoyloxy-3-[oxido-[2-(trimethylazaniumyl)ethoxy]phosphoryl]oxypropoxy]-16-oxohexadecyl]disulfanyl]hexadecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C80H158N2O16P2S2/c1-9-11-13-15-17-19-21-25-33-39-45-51-57-63-79(85)97-75(73-95-99(87,88)93-67-65-81(3,4)5)71-91-77(83)61-55-49-43-37-31-27-23-29-35-41-47-53-59-69-101-102-70-60-54-48-42-36-30-24-28-32-38-44-50-56-62-78(84)92-72-76(74-96-100(89,90)94-68-66-82(6,7)8)98-80(86)64-58-52-46-40-34-26-22-20-18-16-14-12-10-2/h75-76H,9-74H2,1-8H3/t75-,76-/m1/s1 |
Clave InChI |
YQYRYXKVXWPXCP-UVHVAMGRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Otros números CAS |
115868-53-6 |
Sinónimos |
1-(17,18-dithiatetratriacontandioyl)-bis(2-hexadecanoylglycero-3-phosphocholine) DTTC-bis-HDGPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)
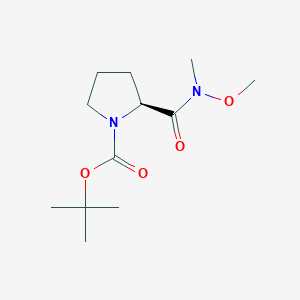
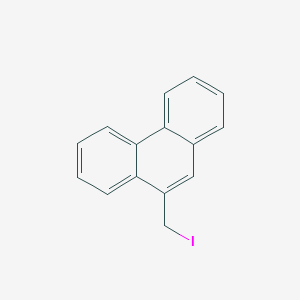
![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)
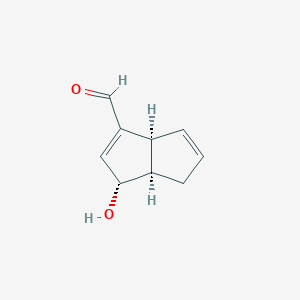
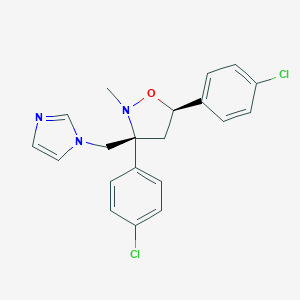
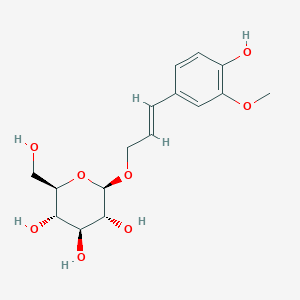
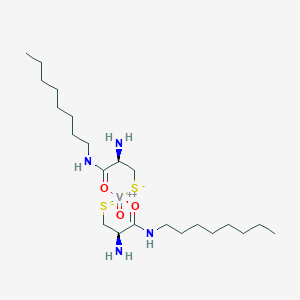
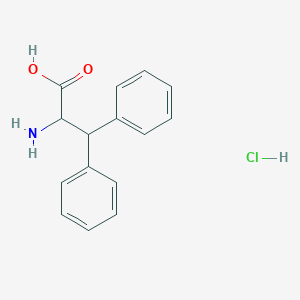
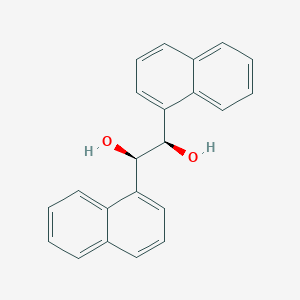
![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)
